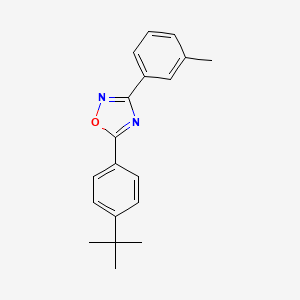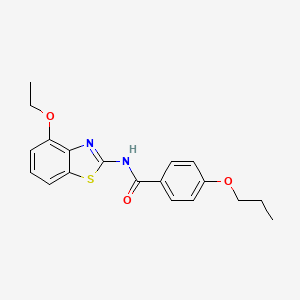![molecular formula C23H24N2O4S B11628610 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(2-méthoxyphényl)4-méthylbenzènesulfonamido]-N-(4-méthylphényl)acétamide est un composé organique complexe avec une structure unique qui comprend à la fois des groupes méthoxy et sulfonamido
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[N-(2-méthoxyphényl)4-méthylbenzènesulfonamido]-N-(4-méthylphényl)acétamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 2-méthoxybenzènesulfonyle avec la 4-méthylbenzènamine pour former un sulfonamide intermédiaire. Cet intermédiaire est ensuite mis à réagir avec l'acide 4-méthylphénylacétique dans des conditions spécifiques pour donner le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que la triéthylamine pour faciliter les réactions.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
2-[N-(2-méthoxyphényl)4-méthylbenzènesulfonamido]-N-(4-méthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un aldéhyde ou un acide carboxylique correspondant.
Réduction : Le groupe sulfonamido peut être réduit en amine.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courantes
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium ou de l'hydrogène gazeux avec un catalyseur au palladium.
Substitution : Des réactifs comme le brome ou l'acide nitrique pour l'halogénation et la nitration, respectivement.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy peut donner l'acide 2-méthoxybenzoïque, tandis que la réduction du groupe sulfonamido peut produire la 2-méthoxyaniline.
Applications de la recherche scientifique
2-[N-(2-méthoxyphényl)4-méthylbenzènesulfonamido]-N-(4-méthylphényl)acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Enquêté pour ses effets thérapeutiques potentiels, y compris les propriétés anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme par lequel 2-[N-(2-méthoxyphényl)4-méthylbenzènesulfonamido]-N-(4-méthylphényl)acétamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et l'activité catalytique ultérieure. Les voies impliquées peuvent inclure des cascades de transduction du signal qui régulent les fonctions cellulaires.
Applications De Recherche Scientifique
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-méthoxyphényl)acétamide : Ne possède pas les groupes sulfonamido et 4-méthylphényl.
N-(4-méthylphényl)acétamide : Ne possède pas les groupes méthoxy et sulfonamido.
2-méthoxybenzènesulfonamide : Ne possède pas les groupes acétamide et 4-méthylphényl.
Unicité
2-[N-(2-méthoxyphényl)4-méthylbenzènesulfonamido]-N-(4-méthylphényl)acétamide est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique spécifiques
Propriétés
Formule moléculaire |
C23H24N2O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-8-12-19(13-9-17)24-23(26)16-25(21-6-4-5-7-22(21)29-3)30(27,28)20-14-10-18(2)11-15-20/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
HODXUMUUKVJZKP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B11628530.png)
![2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11628537.png)
![4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11628538.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)


![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)

![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628605.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(5-methylfuran-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11628615.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628622.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
